6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-ethyl-N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-3-25-9-8-17-18(14-25)32-22(19(17)21(28)23-2)24-20(27)15-4-6-16(7-5-15)33(29,30)26-10-12-31-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBOTMXVGKYWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
-
Formation of the Tetrahydrothieno[2,3-c]pyridine Core
- Starting from a suitable thieno[2,3-c]pyridine precursor, the core structure is formed through cyclization reactions.
- Common reagents: sulfur sources (e.g., thiourea), cyclization catalysts (e.g., Lewis acids).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine core.
- Common reagents: hydrogen peroxide, m-chloroperbenzoic acid.
-
Reduction
- Reduction reactions can target the amide or sulfonyl groups.
- Common reagents: lithium aluminum hydride, sodium borohydride.
-
Substitution
- Nucleophilic substitution reactions can occur at the benzamido or morpholinosulfonyl groups.
- Common reagents: nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in drug development due to its potential as an antitubercular agent against Mycobacterium tuberculosis. Its structure suggests possible mechanisms of action that involve enzyme inhibition and receptor binding, which are critical in developing therapeutics for infectious diseases .
Research indicates that the compound may possess anti-inflammatory and anticancer properties. Its structural characteristics allow it to interact with various biological targets, potentially leading to therapeutic applications in treating cancers and inflammatory diseases .
Chemical Synthesis
In addition to its medicinal applications, this compound can serve as an intermediate in synthesizing more complex molecules within pharmaceutical manufacturing processes. Its unique functional groups enable diverse chemical reactions that can be exploited in material science and catalysis .
Enzyme Inhibition Studies
Due to its structural similarity to known inhibitors, this compound may act as an inhibitor for specific enzymes. This aspect is crucial for biochemical research aimed at understanding enzyme mechanisms and developing new inhibitors for therapeutic use .
Mechanism of Action
The mechanism by which 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It could interfere with signaling pathways, such as those involving kinases or G-protein coupled receptors.
Binding Interactions: The presence of multiple functional groups allows for diverse binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis with key analogs:
Structural and Functional Modifications
Key Findings
Anti-Mycobacterial Activity: The target compound’s morpholinosulfonyl group aligns with 3D-QSAR predictions (), where steric bulk at R2 correlates with improved anti-mycobacterial activity. Ethyl at R6 may enhance metabolic stability compared to methyl analogs .
TNF-α Inhibition: Sulfonamide-containing derivatives (e.g., morpholinosulfonyl) in demonstrated potent TNF-α inhibition, suggesting the target compound may share this activity. The morpholine ring could improve solubility over simpler sulfonamides .
Physicochemical Properties: The morpholinosulfonyl group likely increases water solubility compared to ’s hydrophobic 4-methylphenyl substituent. However, it may reduce blood-brain barrier penetration relative to smaller groups like dimethylsulfamoyl ().
Research Implications
- Synthetic Complexity: The morpholinosulfonyl group introduces synthetic challenges but offers tunable pharmacokinetics.
- Therapeutic Potential: Dual anti-mycobacterial and anti-inflammatory effects are plausible, warranting further in vitro validation.
- QSAR Guidance : ’s models support optimizing R2/R6 substituents for target-specific activity .
Biological Activity
6-Ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article delves into the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C22H28N4O5S2
- Molecular Weight : 450.62 g/mol
- CAS Number : 1215662-71-7
The compound features a tetrahydrothieno[2,3-c]pyridine core coupled with a morpholinosulfonyl group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in inflammatory pathways. For instance, p38 MAPK inhibitors have been shown to reduce cytokine production (e.g., IL-1β, TNFα) which is pivotal in autoimmune diseases and inflammatory responses .
Anticancer Potential
Several studies have explored the anticancer properties of compounds related to this class. For example:
- Cell Proliferation Inhibition : In vitro assays demonstrated that similar compounds exhibit antiproliferative activity against various cancer cell lines such as breast and colon cancer cells .
- Mechanism Insights : The inhibition of key signaling pathways (e.g., MAPK pathways) is believed to contribute to their anticancer effects. These compounds may induce apoptosis in cancer cells by modulating protein expression involved in cell survival and death .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is particularly noteworthy:
- Cytokine Inhibition : Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines like TNFα and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme Inhibition | p38 MAPK inhibition |
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of related compounds against breast cancer cell lines, researchers found that modifications to the morpholino group enhanced cytotoxicity. The study concluded that the presence of specific substituents significantly influenced the compound's ability to inhibit tumor growth.
Case Study 2: Inflammation Model
A model using adjuvant-induced arthritis demonstrated that similar compounds effectively reduced inflammation markers and improved clinical outcomes. This suggests a therapeutic role for these compounds in managing chronic inflammatory conditions .
Q & A
Q. What are the most efficient synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Cyclization : Use of acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst (reflux for 2–12 hours) to form the tetrahydrothienopyridine core .
- Functionalization : Introduction of the 4-(morpholinosulfonyl)benzamido group via nucleophilic substitution or coupling reactions under inert atmospheres .
- Optimization : Adjust solvent polarity (e.g., DMF vs. toluene) and catalyst type (e.g., Pd/Cu for cross-coupling) to improve yields. For example, sodium ethoxide in ethanol can enhance cyclization efficiency by 15–20% .
Table 1 : Representative Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | AcOH/Ac₂O, NaOAc, 2 h reflux | 68 | >95% | |
| Sulfonylation | Morpholinosulfonyl chloride, DMF, 80°C | 55 | 92% |
Q. How can structural conformation and regiochemistry be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves absolute configuration and supramolecular interactions (e.g., hydrogen bonding networks in the morpholino group) .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via chemical shift patterns (e.g., thieno[2,3-c]pyridine protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 503.2) .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be systematically resolved?
- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target specificity .
- Solubility optimization : Use DMSO/cosolvent systems to ensure consistent compound dissolution across studies .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. What computational methods are suitable for predicting binding interactions with kinase targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets, prioritizing residues (e.g., hinge-region Lys/Arg) .
- MD simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., morpholinosulfonyl group) with IC₅₀ values using Random Forest or SVM algorithms .
Q. How can synthetic byproducts or impurities be characterized and minimized?
- Methodological Answer :
- HPLC-DAD/ELSD : Monitor reaction progress and isolate impurities via gradient elution (C18 columns, acetonitrile/water) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to discard high-polarity byproducts .
- Mechanistic studies : Use kinetic isotope effects (KIEs) or trapping experiments to identify side-reaction pathways (e.g., sulfonamide hydrolysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase families?
- Methodological Answer :
- Kinase panel screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs .
- Buffer conditions : Standardize ATP/Mg²⁺ concentrations to reduce variability .
- Structural analogs : Synthesize derivatives (e.g., replacing morpholino with piperazine) to probe steric/electronic effects on potency .
Research Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
